molecular formula C17H16O3 B11855685 [2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol CAS No. 62644-88-6

[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol

Cat. No.: B11855685
CAS No.: 62644-88-6
M. Wt: 268.31 g/mol
InChI Key: IIHZJCLEPMLBQA-UHFFFAOYSA-N
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Description

(2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound features a chromene core with a methoxyphenyl substituent, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction mixture is then subjected to cyclization to form the chromene ring, followed by reduction to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a chromone derivative, while reduction can produce a dihydrochromene.

Scientific Research Applications

(2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol is unique due to its chromene core, which imparts distinct chemical and biological properties

Properties

CAS No.

62644-88-6

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-4H-chromen-3-yl]methanol

InChI

InChI=1S/C17H16O3/c1-19-15-8-6-12(7-9-15)17-14(11-18)10-13-4-2-3-5-16(13)20-17/h2-9,18H,10-11H2,1H3

InChI Key

IIHZJCLEPMLBQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)CO

Origin of Product

United States

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